

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Iodide

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Compound of Interest

Compound Name: *Benzyltrimethylammonium iodide*

Cat. No.: *B1210621*

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This technical guide provides a comprehensive overview of the synthesis of **benzyltrimethylammonium iodide**, a quaternary ammonium salt with applications in organic synthesis and as a phase-transfer catalyst. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Synthesis Pathway: Nucleophilic Substitution

The synthesis of **benzyltrimethylammonium iodide** is typically achieved through a direct alkylation reaction, specifically a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of a tertiary amine attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide ion.

For the synthesis of **benzyltrimethylammonium iodide**, the most common and efficient pathway involves the reaction of N,N-dimethylbenzylamine with methyl iodide. The nucleophilic nitrogen of N,N-dimethylbenzylamine attacks the methyl group of methyl iodide, with the iodide ion acting as the leaving group. This quaternization reaction results in the formation of the desired **benzyltrimethylammonium iodide** salt.

Alternatively, the synthesis can be accomplished by reacting trimethylamine with benzyl iodide. [1] In this variation, the nucleophilic nitrogen of trimethylamine attacks the benzylic carbon of benzyl iodide, displacing the iodide ion to form the final product.[1] Both routes are effective and rely on the same fundamental SN2 mechanism.

Experimental Protocol

The following experimental protocol is adapted from a well-established procedure for the synthesis of **benzyltrimethylammonium iodide**.[\[2\]](#)

Materials:

- N,N-dimethylbenzylamine
- Methyl iodide
- Absolute ethanol
- Anhydrous ether

Equipment:

- Three-necked flask
- Dropping funnel
- Reflux condenser
- Stirrer
- Heating mantle or steam bath
- Erlenmeyer flask
- Suction filtration apparatus
- Drying tubes

Procedure:

- A solution of 135 g (1 mole) of N,N-dimethylbenzylamine in 200 ml of absolute ethanol is placed in a three-necked flask equipped with a dropping funnel, a reflux condenser, and a stirrer.[\[2\]](#)

- The openings of the dropping funnel and condenser are protected from atmospheric moisture with drying tubes.[2]
- While stirring the solution rapidly, 190 g (1.34 moles) of methyl iodide is added slowly from the dropping funnel at a rate that maintains gentle reflux.[2]
- After the addition is complete (approximately 30 minutes), the solution is heated under reflux for an additional 30 minutes.[2]
- The reaction mixture is then transferred to a 2-liter Erlenmeyer flask.
- Upon cooling to room temperature, a significant portion of the **benzyltrimethylammonium iodide** crystallizes.[2]
- The remaining product is precipitated by the addition of 1 liter of anhydrous ether with stirring.[2]
- The solid product is collected by suction filtration, washed with two 100-ml portions of anhydrous ether, and air-dried at room temperature.[2]

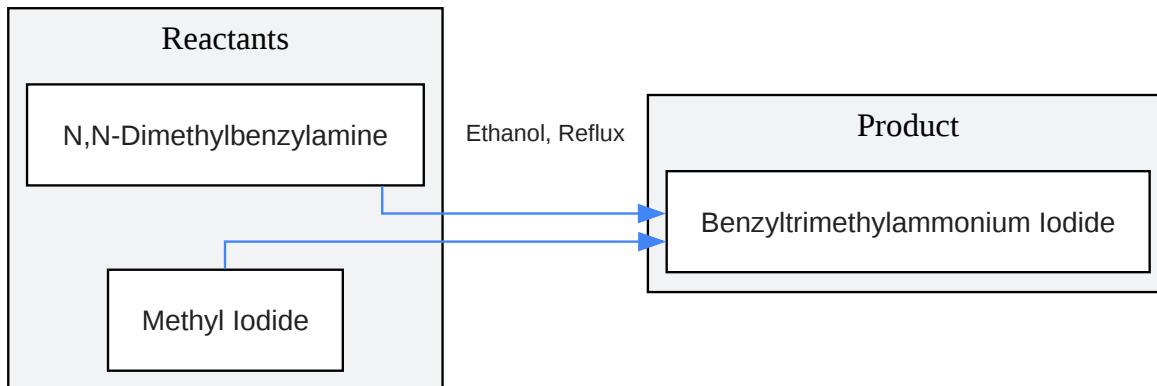
Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of **benzyltrimethylammonium iodide**.

Parameter	Value	Reference
Yield	94–99%	[2]
Melting Point	178–179 °C (decomposition)	[2][3]
Molecular Formula	C ₁₀ H ₁₆ IN	[4][5][6][7]
Molecular Weight	277.15 g/mol	[4][5][7]
Appearance	White to off-white solid	[3][7]

Visual Representations

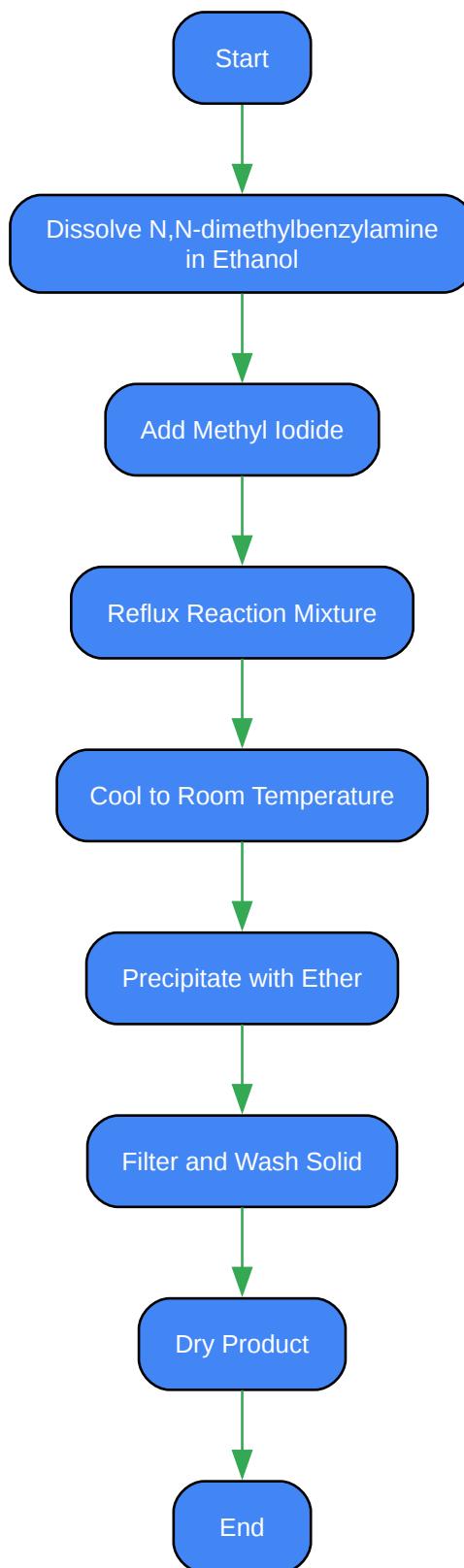
Diagram 1: Synthesis Pathway of **Benzyltrimethylammonium Iodide**



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Caption: Synthesis of **Benzyltrimethylammonium Iodide** from N,N-dimethylbenzylamine and Methyl Iodide.

Diagram 2: Experimental Workflow



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Caption: Step-by-step workflow for the synthesis of **Benzyltrimethylammonium Iodide**.

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